N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of closely related compounds often involves multi-step chemical processes, including the formation of key intermediates such as (diaminopyrimidin-2-yl)thioacetamide derivatives. These processes typically include reactions that establish the core pyrimidine structure, followed by further functionalization to introduce additional substituents and achieve the desired compound. For instance, the synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide demonstrates a method that could be analogous to synthesizing the target compound, involving steps to create a thioacetamide bridge and achieve a folded conformation around the methylene carbon atom (Subasri et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing folded conformations and intramolecular hydrogen bonding that stabilizes these conformations. For example, analysis of similar compounds showed the pyrimidine ring inclined to the benzene ring by specific degrees, highlighting the importance of the spatial arrangement of atoms and functional groups in determining the compound's physical and chemical properties (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structure to the target molecule often include transformations that utilize the reactivity of the thioacetamide group, pyrimidine, and pyridine rings. These reactions can lead to the formation of new bonds, introduction of substituents, and changes in the compound's overall reactivity and interaction with biological molecules. The specific chemical properties depend on the exact nature of the substituents and the molecular framework.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are closely related to their molecular structure. The presence of specific functional groups and the overall molecular geometry influence these properties, which are critical for understanding the compound's behavior in different environments and potential applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with other molecules, are determined by the compound's functional groups and molecular structure. Studies on similar compounds provide insights into how modifications to the molecular framework can alter these chemical properties, offering potential pathways for synthesizing new derivatives with desired chemical behaviors.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-13-7-6-8-14(2)20(13)24-18(25)12-26-19-11-17(22-15(3)23-19)16-9-4-5-10-21-16/h4-11H,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPDAUHAASSQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide |
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